SB-3CT

Description

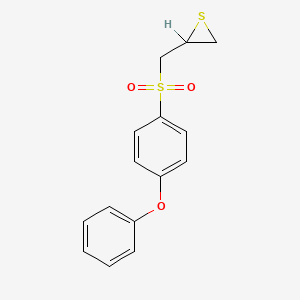

a matrix metalloproteinase-2 inhibitor; structure in first source

Properties

IUPAC Name |

2-[(4-phenoxyphenyl)sulfonylmethyl]thiirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3S2/c16-20(17,11-14-10-19-14)15-8-6-13(7-9-15)18-12-4-2-1-3-5-12/h1-9,14H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSONWRHLFZYHIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(S1)CS(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70432359 | |

| Record name | SB-3CT | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70432359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

292605-14-2 | |

| Record name | SB 3CT compound | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0292605142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SB-3CT | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70432359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[[(4-Phenoxyphenyl)sulfonyl]methyl]-thiirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of SB-3CT on Matrix Metalloproteinase-2 (MMP-2)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Matrix metalloproteinase-2 (MMP-2), or gelatinase A, is a zinc-dependent endopeptidase critically involved in the degradation of the extracellular matrix (ECM). Its dysregulation is implicated in numerous pathologies, including tumor metastasis, angiogenesis, and inflammation.[1][2] SB-3CT, (4-phenoxyphenylsulfonyl)methylthiirane, has emerged as a potent, selective, and mechanism-based inhibitor of MMP-2.[3][4] This document provides a comprehensive technical overview of the molecular mechanism by which this compound inhibits MMP-2, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key processes. The inhibitory action is not a simple competitive binding but a complex, enzyme-catalyzed reaction that results in a stable, covalently bound complex.[1][5]

Core Mechanism of Inhibition

The inhibitory activity of this compound against MMP-2 is a sophisticated, multi-step process that occurs within the enzyme's active site. Unlike simple competitive inhibitors, this compound is a mechanism-based inhibitor, meaning the enzyme itself catalyzes the transformation of the inhibitor into its active, binding form.

Binding and Catalytic Activation

The process begins with this compound docking into the active site of MMP-2.[1] The key event is an enzyme-catalyzed ring-opening of the inhibitor's thiirane ring.[1][5] A previously proposed mechanism suggested a direct nucleophilic attack, but recent experimental and computational studies have elucidated a different pathway.[1][5]

The current, evidence-supported mechanism involves the following steps:

-

Deprotonation: The carboxylate group of the catalytic glutamate residue (Glu404) in the MMP-2 active site abstracts a proton from the methylene group of this compound, which is positioned between the sulfone and thiirane moieties.[1][2]

-

Concomitant Ring Opening: This deprotonation event initiates a β-elimination reaction, leading to the simultaneous opening of the strained three-membered thiirane ring.[1][4][6]

-

Thiolate-Zinc Coordination: The ring-opening generates a reactive thiolate anion. This thiolate then strongly coordinates with the catalytic zinc ion (Zn²⁺) in the active site.[2][5]

-

Stable Complex Formation: The result is a stable, tightly bound enzyme-inhibitor complex, effectively inactivating the catalytic function of MMP-2.[1][5]

This mechanism is strongly supported by the observation of a primary deuterium kinetic isotope effect (kH/kD) of 5.0 for the methylene group in this compound during MMP-2 inhibition, indicating that the cleavage of this C-H bond is a rate-determining step.[5]

Caption: The mechanism-based inhibition of MMP-2 by this compound.

Quantitative Inhibition Data

This compound exhibits high potency and selectivity for gelatinases (MMP-2 and MMP-9). Its inhibitory activity has been quantified through various studies, with key parameters summarized below.

Table 1: Inhibitory Constants (Kᵢ) of this compound

| Target Enzyme | Kᵢ Value (nM) | Source |

|---|---|---|

| MMP-2 | 28 | [3] |

| MMP-2 | 13.9 | [7] |

| MMP-9 | 400 | [3][7] |

| MMP-2 (Metabolite) | 6 | [3] |

| MMP-9 (Metabolite) | 160 |[3] |

Note: An in vivo metabolite of this compound shows even greater inhibitory activity.[3]

Table 2: Computational Thermodynamic and Kinetic Data for this compound Inhibition of MMP-2

| Parameter | Value (kcal/mol) | Description | Source |

|---|---|---|---|

| Reaction Barrier | 19.9 | The energy barrier for the deprotonation and ring-opening reaction. | [2] |

| Reaction Energy | -21.0 | The overall reaction is highly exothermic, indicating a thermodynamically favorable process. |[2] |

Downstream Signaling Effects

Beyond direct enzymatic inhibition, this compound's action on MMP-2 and MMP-9 has been shown to modulate critical cellular signaling pathways. Inhibition of MMP-2/9 activity can lead to a reduction in the expression of Programmed Death-Ligand 1 (PD-L1), a key immune checkpoint protein. This suggests that this compound can enhance anti-tumor immunity by mitigating immune escape.[8][9]

RNA sequencing analysis revealed that this compound treatment downregulates genes enriched in several oncogenic pathways that are known to activate PD-L1 expression, including:

-

PI3K-Akt signaling pathway

-

HIF-1 signaling pathway

-

mTOR signaling pathway

Caption: Downstream signaling effects of this compound on the PD-L1 pathway.

Key Experimental Protocols

The characterization of this compound's effect on MMP-2 activity relies on specific biochemical assays. The following sections detail the methodologies for two fundamental techniques.

Gelatin Zymography for Assessing MMP-2 Activity

Gelatin zymography is a widely used technique to detect the activity of gelatinases like MMP-2 and MMP-9 in biological samples.[10][11] The method involves electrophoresis of protein samples in a polyacrylamide gel containing gelatin. After electrophoresis, the gel is incubated in a buffer that allows the enzymes to renature and digest the gelatin. Areas of digestion appear as clear bands against a stained background.[11][12]

Protocol:

-

Sample Preparation:

-

Collect conditioned cell culture media or prepare tissue/cell lysates.[10][13]

-

To test inhibition, incubate the sample with the desired concentration of this compound (e.g., 1 µM) prior to loading.[14]

-

Mix the sample with a non-reducing SDS sample buffer. Do not heat or add reducing agents, as this would irreversibly denature the enzyme.

-

-

Electrophoresis:

-

Enzyme Renaturation and Development:

-

Remove the gel and wash it 2-4 times for 30 minutes each in a washing buffer (e.g., 2.5% Triton X-100 in 50 mM Tris-HCl) to remove SDS and allow enzyme renaturation.[12][13]

-

Incubate the gel in a development buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl₂, 1 µM ZnCl₂, 1% Triton X-100, pH 7.5) at 37°C for 24-48 hours.

-

-

Staining and Visualization:

-

Stain the gel with 0.5% Coomassie Brilliant Blue R-250 for 1 hour.[13]

-

Destain the gel with a solution of methanol and acetic acid until clear bands appear against a blue background.[13]

-

The clear bands correspond to the molecular weights of pro-MMP-2 (~72 kDa) and active MMP-2 (~62 kDa). The intensity of the bands correlates with enzyme activity.

-

Caption: Standard workflow for a gelatin zymography experiment.

Fluorogenic MMP-2 Inhibition Assay for Kᵢ Determination

To determine kinetic parameters such as the inhibition constant (Kᵢ), a continuous, fluorogenic substrate-based assay is typically employed. This assay measures the rate of cleavage of a synthetic peptide substrate that fluoresces upon hydrolysis by MMP-2.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of recombinant active human MMP-2.

-

Prepare a stock solution of a fluorogenic MMP-2 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂).

-

Prepare a series of dilutions of this compound in assay buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5).

-

-

Assay Procedure:

-

In a 96-well microplate, add the assay buffer.

-

Add the diluted this compound solutions to the respective wells.

-

Add the MMP-2 enzyme to all wells (except for a no-enzyme control) and incubate for a pre-determined time (e.g., 30 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

-

Data Acquisition:

-

Immediately place the plate in a fluorescence microplate reader.

-

Measure the increase in fluorescence intensity over time (kinetic mode) at the appropriate excitation/emission wavelengths (e.g., 325 nm/395 nm). The rate of fluorescence increase is proportional to MMP-2 activity.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the kinetic curves.

-

Plot the enzyme activity (% of uninhibited control) against the logarithm of the this compound concentration.

-

Fit the data to a suitable dose-response equation (e.g., the Morrison equation for tight-binding inhibitors) to determine the IC₅₀ value.

-

Convert the IC₅₀ value to the Kᵢ value using the Cheng-Prusoff equation, taking into account the substrate concentration and its Michaelis constant (Kₘ).

-

Caption: Workflow for determining MMP-2 inhibition constants (Kᵢ).

References

- 1. Matrix Metalloproteinase 2 (MMP2) Inhibition: QM/MM Studies of the Inhibition Mechanism of this compound and its Analog - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Matrix Metalloproteinase 2 (MMP2) Inhibition: DFT and QM/MM Studies of the Deprotonation Initialized Ring Opening Reaction of Sulfoxide Analogue of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. QM/MM Studies of the Matrix Metalloproteinase 2 (MMP2) Inhibition Mechanism of (S)-SB-3CT and its Oxirane Analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DFT Studies of the Ring Opening Mechanism of this compound, a Potent Inhibitor of Matrix Metalloproteinase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. QM/MM Studies of the Matrix Metalloproteinase 2 (MMP2) Inhibition Mechanism of (S)-SB-3CT and its Oxirane Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Small-molecule MMP2/MMP9 inhibitor this compound modulates tumor immune surveillance by regulating PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Small-molecule MMP2/MMP9 inhibitor this compound modulates tumor immune surveillance by regulating PD-L1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Gelatin Zymography to Quantify Levels of MMP-2 and MMP-9 in Complex Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Gelatin zymography protocol | Abcam [abcam.com]

- 12. docs.abcam.com [docs.abcam.com]

- 13. med.upenn.edu [med.upenn.edu]

- 14. Zymography as a Research Tool in the Study of Matrix Metalloproteinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

SB-3CT: A Technical Guide to its Discovery, Synthesis, and Application in Gelatinase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB-3CT is a potent, selective, and mechanism-based inhibitor of matrix metalloproteinases (MMPs) -2 and -9, also known as the gelatinases. Its unique thiirane-based structure and mechanism of action confer high selectivity, making it a valuable tool for studying the roles of MMP-2 and MMP-9 in various physiological and pathological processes. This technical guide provides an in-depth overview of the discovery of this compound, its detailed synthesis pathway, and comprehensive experimental protocols for its application in both in vitro and in vivo research.

Discovery and Mechanism of Action

This compound, chemically known as 2-[[(4-phenoxyphenyl)sulfonyl]methyl]thiirane, was developed as a mechanism-based inhibitor targeting the gelatinases.[1] The design of this compound was a departure from the more common hydroxamate-based MMP inhibitors, which often suffer from a lack of specificity.[2] The inhibitory activity of this compound is derived from its thiirane ring, a three-membered ring containing a sulfur atom.[1]

The mechanism of inhibition is a "suicide type" mechanism.[2] It involves the coordination of the thiirane sulfur to the catalytic zinc ion in the active site of MMP-2 and MMP-9. This is followed by a nucleophilic attack by the glutamate residue in the enzyme's active site on the carbon of the thiirane ring, leading to the irreversible opening of the ring and the formation of a stable enzyme-inhibitor complex.[3] This mechanism-based inhibition contributes to its high selectivity for the gelatinases over other MMPs.[1][2]

Synthesis Pathway

The synthesis of this compound can be achieved through a multi-step process. A generalized synthetic scheme is presented below. The synthesis of the chiral enantiomers of this compound has also been reported.[4]

Diagram of the Synthesis Pathway of this compound

Caption: Generalized synthetic scheme for this compound.

Quantitative Data

The inhibitory potency and selectivity of this compound have been quantified in numerous studies. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound

| Enzyme | Ki (nM) | IC50 (nM) | Reference(s) |

| MMP-2 | 13.9 - 28 | ~20 | [2][5][6] |

| MMP-9 | 400 - 600 | - | [5][6] |

| MMP-1 | >10,000 | - | [2] |

| MMP-3 | >10,000 | - | [2] |

| MMP-7 | >10,000 | - | [2] |

Table 2: In Vivo Pharmacokinetic and Dosing Parameters of this compound

| Animal Model | Disease Model | Dose | Route of Administration | Key Findings | Reference(s) |

| Mouse | T-cell lymphoma metastasis | 5-50 mg/kg/day | Intraperitoneal (i.p.) | Inhibited liver metastasis and increased survival. | [7] |

| Mouse | Prostate cancer bone metastasis | 50 mg/kg/day | Intraperitoneal (i.p.) | Reduced intraosseous tumor growth and bone degradation. | [7] |

| Mouse | Transient focal cerebral ischemia | 25 mg/kg | Intraperitoneal (i.p.) | Decreased brain damage and laminin degradation. | [2] |

| Rat | Traumatic Brain Injury | 50 mg/kg | Intraperitoneal (i.p.) | Attenuated behavioral impairments and hippocampal neuron loss. | [1] |

Experimental Protocols

In Vitro MMP Inhibition Assay: Gelatin Zymography

Gelatin zymography is a widely used method to assess the activity of MMP-2 and MMP-9.[8][9][10][11]

Protocol:

-

Sample Preparation: Culture cells of interest and collect the conditioned media. Concentrate the media and determine the protein concentration.

-

Gel Electrophoresis: Run the samples on a polyacrylamide gel co-polymerized with gelatin under non-reducing conditions.

-

Renaturation and Development: Wash the gel with a Triton X-100 solution to remove SDS and renature the enzymes. Incubate the gel in a developing buffer containing calcium and zinc ions at 37°C for 12-24 hours.

-

Staining and Visualization: Stain the gel with Coomassie Brilliant Blue R-250. Areas of gelatin degradation by MMPs will appear as clear bands against a blue background.

-

Inhibitor Testing: To test the inhibitory effect of this compound, pre-incubate the conditioned media with varying concentrations of this compound before loading onto the gel. A reduction in the intensity of the clear bands will indicate inhibition.

Diagram of the Gelatin Zymography Workflow

Caption: Workflow for gelatin zymography.

In Vitro MMP Inhibition Assay: Fluorogenic Peptide Substrate Assay

This assay provides a quantitative measure of MMP activity and inhibition in a high-throughput format.[2][12][13][14][15]

Protocol:

-

Reagents: Obtain a fluorogenic MMP-2/9 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2), purified active MMP-2 or MMP-9 enzyme, and an assay buffer.

-

Assay Setup: In a 96-well plate, add the assay buffer, the purified MMP enzyme, and varying concentrations of this compound.

-

Initiation and Measurement: Initiate the reaction by adding the fluorogenic substrate. Measure the increase in fluorescence over time using a fluorescence plate reader. The cleavage of the substrate by the MMP separates a quencher from the fluorophore, resulting in an increase in fluorescence.

-

Data Analysis: Calculate the initial reaction rates and determine the IC50 value of this compound by plotting the percent inhibition against the inhibitor concentration.

In Vivo Efficacy Study: Xenograft Mouse Model of Cancer

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a xenograft mouse model.

Protocol:

-

Cell Culture and Implantation: Culture a human cancer cell line (e.g., prostate or breast cancer cells) and implant them subcutaneously or orthotopically into immunocompromised mice.

-

Tumor Growth and Treatment: Once tumors are established and reach a palpable size, randomize the mice into treatment and control groups. Administer this compound (e.g., 50 mg/kg/day, i.p.) to the treatment group and a vehicle control to the control group.

-

Monitoring and Endpoint: Monitor tumor growth by measuring tumor volume with calipers regularly. At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry, or zymography).

-

Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the efficacy of this compound.

Diagram of the In Vivo Experimental Workflow

Caption: In vivo xenograft model workflow.

Signaling Pathways

This compound, by inhibiting MMP-2 and MMP-9, can modulate various signaling pathways involved in cell proliferation, migration, invasion, and angiogenesis. The degradation of extracellular matrix (ECM) components by gelatinases is a key step in these processes.

Diagram of MMP-2/9 Signaling Pathway Inhibition by this compound

Caption: Inhibition of MMP-2/9 signaling by this compound.

Conclusion

This compound is a highly selective and potent inhibitor of MMP-2 and MMP-9, making it an invaluable research tool for elucidating the roles of these gelatinases in health and disease. This technical guide provides a comprehensive resource for researchers, offering insights into its discovery, a roadmap for its synthesis, and detailed protocols for its practical application. The provided data and diagrams serve as a foundation for designing and executing robust experiments in the fields of cancer biology, neuroscience, and beyond.

References

- 1. Mechanism-Based Profiling of MMPs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibiting Matrix Metalloproteinase-2 Activation by Perturbing Protein–Protein Interactions Using a Cyclic Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DFT Studies of the Ring Opening Mechanism of this compound, a Potent Inhibitor of Matrix Metalloproteinase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of chiral 2-(4-phenoxyphenylsulfonylmethyl)thiiranes as selective gelatinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Small-molecule MMP2/MMP9 inhibitor this compound modulates tumor immune surveillance by regulating PD-L1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. docs.abcam.com [docs.abcam.com]

- 9. Gel-Based Gelatin Zymography to Examine Matrix Metalloproteinase Activity in Cell Culture | Springer Nature Experiments [experiments.springernature.com]

- 10. Enzymatic activity of MMP-2 and MMP-9 [bio-protocol.org]

- 11. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MMP2 Inhibitor Screening Assay Kit (Fluorometric) (ab139447) | Abcam [abcam.com]

- 13. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases | Springer Nature Experiments [experiments.springernature.com]

- 15. bpsbioscience.com [bpsbioscience.com]

The In Vivo Function of SB-3CT: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB-3CT, a thiirane-based, mechanism-based inhibitor, demonstrates high selectivity for gelatinases, specifically matrix metalloproteinase-2 (MMP-2) and MMP-9. Its in vivo functionality is centered on the potent and targeted inhibition of these enzymes, which are pivotal in the degradation of the extracellular matrix. This targeted action confers upon this compound a diverse range of therapeutic potentials, including anti-cancer, neuroprotective, and anti-inflammatory effects, which have been substantiated in numerous preclinical models. This document provides a comprehensive overview of the in vivo functions of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing relevant biological pathways.

Core Mechanism of Action

This compound functions as a selective, mechanism-based inhibitor of MMP-2 and MMP-9.[1] Unlike traditional MMP inhibitors that chelate the catalytic zinc ion, this compound employs a "suicide type" inhibition mechanism.[2] This involves the coordination of the catalytic zinc ion, which initiates the opening of the thiirane ring to form a stable zinc-thiolate complex, leading to irreversible inhibition.[3] This unique mechanism contributes to its high selectivity for gelatinases over other MMPs.[2]

Notably, in vivo, this compound undergoes first-pass metabolism to a monohydroxylated metabolite that exhibits even greater inhibitory activity against MMP-2 and MMP-9.[1] Both this compound and its active metabolite can cross the blood-brain barrier, making them viable candidates for treating neurological disorders.[1][4]

Quantitative Inhibition Data

The inhibitory potency of this compound and its active metabolite has been quantified in various studies. The inhibition constant (Ki) is a measure of the concentration required to produce half-maximum inhibition.

| Compound | Target MMP | Inhibition Constant (Ki) | Reference |

| This compound | Human MMP-2 | 13.9 nM | [5] |

| Human MMP-9 | 600 nM | [5] | |

| Mouse MMP-9 | 120 ± 40 nM | [6] | |

| This compound Metabolite | Human MMP-2 | 6 nM | [1] |

| Human MMP-9 | 160 nM | [1] |

In Vivo Applications and Efficacy

This compound has demonstrated significant therapeutic potential in a variety of in vivo models, primarily through its inhibition of MMP-2 and MMP-9.

Oncology

In cancer biology, MMP-2 and MMP-9 are crucial for tumor growth, invasion, metastasis, and angiogenesis. This compound has shown efficacy in several cancer models:

-

Metastasis Inhibition: In a mouse model of T-cell lymphoma, this compound (5-50 mg/kg/day) potently inhibited liver metastasis and increased survival.[6][7] It has also been shown to inhibit the intra-bone growth of human prostate cancer cells.

-

Tumor Growth Inhibition: By reducing extracellular matrix degradation, this compound can directly inhibit the growth of tumors such as PC3 prostate cancer cells in bone.[5]

-

Modulation of the Tumor Microenvironment: this compound has been found to modulate tumor immune surveillance by regulating PD-L1 expression.[8][9] It can enhance the efficacy of immune checkpoint blockade therapies by promoting anti-tumor immunity.[8][9] Specifically, it has been shown to increase CD8+ T cell cytotoxicity and reduce the infiltration of suppressive immune cells.[8]

Neurology

The ability of this compound to cross the blood-brain barrier has made it a promising agent for neurological conditions where MMPs play a detrimental role.

-

Ischemic Stroke: In mouse models of transient focal cerebral ischemia, this compound treatment significantly reduced brain damage.[2] It attenuates the degradation of laminin, a key component of the basal lamina, thereby protecting neurons from apoptosis.[2] Furthermore, it modulates astrocytic lipid metabolism, reducing the accumulation of ceramides and promoting neuroprotective hexosylceramides, which enhances neuronal survival and synaptic integrity.[10]

-

Traumatic Brain Injury (TBI): this compound has shown efficacy in animal models of severe TBI by attenuating secondary damage.[1]

-

Neuroinflammation: By inhibiting MMP-9, this compound can reduce astrocytic and microglial reactivity, thereby mitigating neuroinflammation.[10]

Other Pathologies

-

Pre-eclampsia: In a rat model of pre-eclampsia, this compound significantly decreased high blood pressure and improved vascular remodeling by reducing the levels and activity of MMP-2 and MMP-9.[11]

Key Experimental Protocols

The following are summaries of typical experimental protocols used to evaluate the in vivo function of this compound.

In Vivo Gelatinase Inhibition Assay

-

Animal Model: SCID mice bearing subcutaneous HT1080 human fibrosarcoma tumors.[12]

-

Treatment: Intraperitoneal (i.p.) injection of this compound (e.g., 50 mg/kg) for consecutive days.[12]

-

Methodology:

-

Tumors are excised and frozen sections are prepared.

-

In situ gelatin zymography is performed using a quenched fluorogenic DQ-gelatin substrate.

-

Cleavage of the substrate by gelatinases results in a fluorescent signal, which is visualized by microscopy.

-

A reduction in fluorescence in the this compound treated group compared to the vehicle control indicates in vivo inhibition of gelatinase activity.[12]

-

Stroke Model and Neurological Assessment

-

Animal Model: C57BL/6J mice.[2]

-

Procedure: Transient middle cerebral artery occlusion (tMCAO) is induced for a set period (e.g., 60-120 minutes) followed by reperfusion.[2][10]

-

Treatment: this compound (e.g., 25 mg/kg) is administered intravenously (i.v.) or intraperitoneally (i.p.).[2][10]

-

Analysis:

-

Neurological Deficit Scoring: Neurological outcomes are assessed at various time points post-tMCAO.[10]

-

Histology and Immunohistochemistry: Brain sections are analyzed for infarct volume, neuronal apoptosis (e.g., TUNEL staining), and laminin degradation.[2]

-

Biochemical Analysis: Brain extracts are subjected to Western blotting and gelatin zymography to measure levels of active MMP-9 and laminin fragments.[2]

-

Lipidomic Analysis: Brain tissue is analyzed to assess changes in lipid metabolism.[10]

-

Cancer Metastasis Model

-

Animal Model: Mice are injected with tumor cells (e.g., T-cell lymphoma, melanoma, or lung carcinoma cells).[6][8]

-

Treatment: this compound is administered (e.g., 50 mg/kg/day, i.p.) alone or in combination with other therapies like anti-PD-1 antibodies.[6][8]

-

Endpoints:

-

Tumor Burden: Primary tumor growth and the number and size of metastatic lesions (e.g., in the liver or lungs) are quantified.[6][8]

-

Survival Analysis: The overall survival time of the treated mice is compared to the control group.[6][8]

-

Immune Cell Profiling: In immunotherapy combination studies, tumor-infiltrating lymphocytes are analyzed by flow cytometry to assess the populations of CD8+ T cells, regulatory T cells, and myeloid-derived suppressor cells.[8]

-

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions and experimental processes, the following diagrams have been generated using the DOT language.

Caption: this compound inhibits the activity of MMP-2 and MMP-9, preventing ECM degradation.

Caption: A generalized workflow for assessing the in vivo efficacy of this compound.

Caption: this compound enhances anti-tumor immunity by downregulating PD-L1 via MMP inhibition.

References

- 1. caymanchem.com [caymanchem.com]

- 2. A Highly Specific Inhibitor of Matrix Metalloproteinase-9 Rescues Laminin from Proteolysis and Neurons from Apoptosis in Transient Focal Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Mechanisms of Action of Novel Drugs Targeting Angiogenesis-Promoting Matrix Metalloproteinases [frontiersin.org]

- 4. Selective Gelatinase Inhibitor Neuroprotective Agents Cross the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. Small-molecule MMP2/MMP9 inhibitor this compound modulates tumor immune surveillance by regulating PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Small-molecule MMP2/MMP9 inhibitor this compound modulates tumor immune surveillance by regulating PD-L1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

The Pharmacokinetics and Pharmacodynamics of SB-3CT: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB-3CT is a potent, selective, and mechanism-based inhibitor of matrix metalloproteinases (MMPs) -2 and -9, also known as gelatinases. These enzymes are key mediators in the degradation of the extracellular matrix and have been implicated in a wide range of pathological processes, including cancer metastasis, neuroinflammation, and vascular diseases. This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action and relevant signaling pathways.

Pharmacodynamics

Mechanism of Action

This compound is a thiirane-based inhibitor that acts as a "suicide substrate" for MMP-2 and MMP-9. The inhibition mechanism involves the enzyme-catalyzed ring-opening of the thiirane moiety within the active site. This leads to the formation of a stable, high-affinity zinc-thiolate complex, effectively and irreversibly inactivating the enzyme.[1][2][3] This mechanism-based inhibition contributes to its high selectivity for the gelatinases over other MMPs.[2]

In Vitro Potency and Selectivity

This compound demonstrates potent and competitive inhibition of MMP-2 and MMP-9 with nanomolar efficacy. Its selectivity for gelatinases is a key attribute, with significantly lower affinity for other MMPs such as MMP-1, MMP-3, and MMP-7, for which the inhibition constants are in the micromolar range.[2][4] A notable aspect of this compound's metabolism is the in vivo formation of a monohydroxylated metabolite, p-OH this compound, which exhibits even greater inhibitory activity against both MMP-2 and MMP-9.[5]

| Compound | Target | Ki (nM) |

| This compound | MMP-2 | 13.9 - 28 |

| MMP-9 | 400 - 600 | |

| p-OH this compound | MMP-2 | 6 |

| MMP-9 | 160 |

Table 1: In vitro inhibitory potency (Ki) of this compound and its active metabolite against MMP-2 and MMP-9. Data compiled from multiple sources.[4][5][6]

Pharmacokinetics

Absorption, Distribution, and Metabolism

Pharmacokinetic studies in mice have shown that this compound is rapidly absorbed and distributed to various tissues, including the brain, following intraperitoneal administration.[7][8] This ability to cross the blood-brain barrier is a critical feature for its therapeutic potential in neurological disorders.[5]

The primary metabolic pathway for this compound is hydroxylation, leading to the formation of the active metabolite p-OH this compound.[5] Other identified metabolic routes include further hydroxylation and glutathione conjugation of the thiirane ring.[9][10]

Quantitative Pharmacokinetic Parameters in Mice

The following table summarizes the key pharmacokinetic parameters of this compound and its active metabolite, p-OH this compound, in mice after repeated intraperitoneal administration of 25 mg/kg this compound. This data is sourced from the study by Hadass et al. (2013) published in PLoS One.[7][8][11][12]

| Parameter | This compound | p-OH this compound |

| Cmax (ng/mL) | Data from Hadass et al., 2013 | Data from Hadass et al., 2013 |

| Tmax (h) | Data from Hadass et al., 2013 | Data from Hadass et al., 2013 |

| AUC0-t (ng·h/mL) | Data from Hadass et al., 2013 | Data from Hadass et al., 2013 |

| t1/2 (h) | Data from Hadass et al., 2013 | Data from Hadass et al., 2013 |

Table 2: Pharmacokinetic parameters of this compound and its active metabolite p-OH this compound in mice following repeated intraperitoneal administration. (Note: Specific values are to be extracted from the primary literature source, Hadass et al., 2013).

Experimental Protocols

In Vivo Traumatic Brain Injury (TBI) Model and this compound Administration

This protocol describes a common experimental setup to evaluate the neuroprotective effects of this compound in a rat model of TBI.

-

Animal Model: Adult male Sprague-Dawley rats are utilized.

-

TBI Induction: A fluid percussion TBI model is employed to induce a standardized brain injury.

-

This compound Administration:

-

This compound is dissolved in a vehicle solution, typically 10% DMSO in saline or a formulation of 25% DMSO, 65% PEG-200, and 10% water.[7]

-

A dosage of 50 mg/kg is administered intraperitoneally (i.p.) at multiple time points post-injury, for instance, at 30 minutes, 6 hours, and 12 hours after TBI.[1][6]

-

-

Outcome Measures:

-

Behavioral Assessments: Motor function is evaluated using beam-balance and beam-walk tests, while spatial learning and memory are assessed using the Morris water maze.[1][6]

-

Histopathological Analysis: Brain tissue is collected at various time points post-injury (e.g., 24 hours, 72 hours, 15 days).[6] Histological evaluation includes Fluoro-Jade staining for neuronal degeneration, immunofluorescence for markers of apoptosis (e.g., cleaved caspase-3) and neuronal nuclei (NeuN), and cresyl violet staining for neuronal loss.[6]

-

Gelatin Zymography for MMP-2 and MMP-9 Activity

Gelatin zymography is a widely used technique to detect the activity of gelatinases in biological samples.

-

Sample Preparation: Brain tissue is homogenized in a lysis buffer containing protease inhibitors. Protein concentration is determined using a standard assay (e.g., BCA).

-

Electrophoresis:

-

Samples are mixed with a non-reducing loading buffer.

-

Proteins are separated on a 10% SDS-PAGE gel co-polymerized with 0.1% gelatin.

-

-

Renaturation and Development:

-

The gel is washed in a buffer containing a non-ionic detergent (e.g., Triton X-100) to remove SDS and allow the enzymes to renature.

-

The gel is then incubated overnight at 37°C in a developing buffer containing calcium and zinc ions, which are essential for MMP activity.

-

-

Staining and Visualization:

-

The gel is stained with Coomassie Brilliant Blue R-250.

-

Areas of gelatinolytic activity appear as clear bands against a blue background, corresponding to the molecular weights of pro- and active forms of MMP-2 and MMP-9.

-

Band intensity can be quantified using densitometry.

-

Western Blotting for Protein Expression Analysis

Western blotting is employed to determine the levels of specific proteins in brain tissue lysates.

-

Protein Extraction: Brain tissue is homogenized in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Gel Electrophoresis and Transfer:

-

Equal amounts of protein are loaded onto an SDS-PAGE gel and separated by size.

-

The separated proteins are then transferred to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., cleaved caspase-3, NeuN, PD-L1).

-

Following washing, the membrane is incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorescent dye.

-

-

Detection and Quantification: The protein bands are visualized using chemiluminescence or fluorescence imaging, and the band intensities are quantified.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of action of this compound leading to reduced ECM degradation.

Caption: Experimental workflow for evaluating this compound in a TBI model.

Caption: this compound mediated downregulation of PD-L1 expression.

References

- 1. MMP-9 inhibitor this compound attenuates behavioral impairments and hippocampal loss after traumatic brain injury in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Small-molecule MMP2/MMP9 inhibitor this compound modulates tumor immune surveillance by regulating PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Zymography as a Research Tool in the Study of Matrix Metalloproteinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small-molecule MMP2/MMP9 inhibitor this compound modulates tumor immune surveillance by regulating PD-L1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. MMP-9 Inhibitor this compound Attenuates Behavioral Impairments and Hippocampal Loss after Traumatic Brain Injury in Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective Inhibition of Matrix Metalloproteinase-9 Attenuates Secondary Damage Resulting from Severe Traumatic Brain Injury | PLOS One [journals.plos.org]

- 8. Selective Inhibition of Matrix Metalloproteinase-9 Attenuates Secondary Damage Resulting from Severe Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Selective inhibition of matrix metalloproteinase-9 attenuates secondary damage resulting from severe traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

SB-3CT: A Technical Whitepaper on a Selective Gelatinase Inhibitor for Neuroprotection

For: Researchers, Scientists, and Drug Development Professionals

Abstract

SB-3CT, a potent, mechanism-based inhibitor of matrix metalloproteinases (MMPs) -2 and -9, has emerged as a promising neuroprotective agent with significant therapeutic potential for a range of neurological disorders. Its efficacy has been demonstrated in preclinical models of ischemic stroke, traumatic brain injury (TBI), subarachnoid hemorrhage, and spinal cord injury.[1] A key advantage of this compound is its ability to cross the blood-brain barrier, a critical feature for central nervous system (CNS) therapeutics.[1][2] This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, the signaling pathways it modulates, its pharmacokinetic profile, and established experimental protocols.

Core Mechanism of Action: Selective Gelatinase Inhibition

This compound is a thiirane-based, competitive inhibitor that is highly selective for the gelatinases, MMP-2 and MMP-9.[1][3] Its unique "suicide type" mechanism involves the opening of the thiirane ring at the enzyme's active site, which contains a catalytic zinc ion.[1][4] This interaction leads to the generation of a thiolate, which acts as a picomolar, tight-binding inhibitor.[1] This mechanism-based inhibition contributes to its high selectivity and potency.[4][5]

First-pass metabolism of this compound in vivo yields a monohydroxylated metabolite, p-OH this compound, which exhibits even greater inhibitory activity against MMP-2 and MMP-9.[2][5] Both the parent compound and its active metabolite readily distribute to the brain, contributing to its neuroprotective effects.[2][5]

Table 1: Inhibitory Activity of this compound and its Metabolite

| Compound | Target | Inhibition Constant (Ki) |

| This compound | MMP-2 | 13.9 nM[3], 28 nM[2] |

| MMP-9 | 400 nM[2][3], 600 nM[3] | |

| p-OH this compound | MMP-2 | 6 nM[2] |

| (Active Metabolite) | MMP-9 | 160 nM[2] |

Neuroprotective Signaling Pathways

The neuroprotective effects of this compound are attributed to its modulation of several key pathological cascades that follow acute CNS injury.

Preservation of Extracellular Matrix (ECM) and Neuronal Apoptosis

Following CNS insults like ischemia, MMP-9 levels and activity increase significantly.[4][6] This surge in MMP-9 leads to the degradation of critical ECM components, particularly laminin, a protein essential for neuronal survival and anchoring.[4] The breakdown of laminin disrupts cell-matrix interactions, triggering apoptotic pathways in neurons.[4]

This compound directly counteracts this process. By inhibiting MMP-9, it prevents laminin proteolysis, thereby preserving the neurovascular matrix, rescuing neurons from apoptosis, and reducing overall brain damage.[4] Studies have shown that in ischemic animal models treated with this compound, laminin degradation is significantly attenuated.[4]

Modulation of Astrocytic Lipid Metabolism and Neuroinflammation

Recent research has uncovered a novel mechanism involving astrocytic lipid metabolism.[7][8] In ischemic stroke, MMP-9 activity disrupts lipid exchange between astrocytes and microglia.[8] this compound treatment has been shown to restrain astrocytic cholesterol metabolism by modulating the sphingolipid and glycerophospholipid pathways.[7][8] Specifically, it reduces the accumulation of neurotoxic ceramides and promotes an increase in neuroprotective hexosylceramides, which enhances neuronal survival and synaptic integrity.[7][8]

Furthermore, by mitigating MMP-9 activity, this compound reduces secondary injury cascades, including microglial activation and astrogliosis, thereby attenuating the overall neuroinflammatory response following TBI and stroke.[5][7]

Pharmacokinetics and Blood-Brain Barrier (BBB) Penetration

A significant challenge in CNS drug development is ensuring adequate BBB penetration. This compound and its metabolites are rapidly absorbed and readily distributed to the brain.[1] This efficient brain delivery allows the compound to reach therapeutic concentrations at the site of injury.[1]

Table 2: Pharmacokinetic Data of this compound in Mice (25 mg/kg, i.p.)

| Time Point | Plasma Concentration (μM) | Brain Concentration (pmol/mg or μM) |

| 10 min | 6.4 ± 0.3 | 5.0 ± 0.8 |

| 120 min | 0.17 ± 0.04 | Not specified |

| 180 min | Not quantifiable | 0.067 ± 0.043 |

| Data sourced from Gooyit et al., 2012.[1] Brain levels remained above the Ki for MMP-9 (400 nM) for 60 minutes. |

Efficacy in Preclinical Models

This compound has demonstrated robust neuroprotective effects across various animal models of acute neurological injury.

Table 3: Efficacy of this compound in a Mouse Model of Ischemic Stroke (MCAO)

| Treatment Group | Outcome Measure | Result | Reference |

| This compound (25 mg/kg, i.p.) | Infarct Volume (24h post-reperfusion) | Significant decrease vs. vehicle | [4] |

| Neurological Score (24h post-reperfusion) | Significant improvement vs. vehicle | [4] | |

| Therapeutic Window | Effective when given up to 6h post-insult | [4] |

Table 4: Efficacy of this compound in Rodent Models of Traumatic Brain Injury (TBI)

| Animal Model | Dosage Regimen | Key Findings | Reference |

| Mouse (Severe TBI) | 25 mg/kg/day, i.p., for 7 days | Reduced lesion volume, prevented neuronal loss & dendritic degeneration, improved long-term sensorimotor and cognitive function. | [5] |

| Rat (Moderate TBI) | 50 mg/kg, i.p., at 30m, 6h, 12h post-TBI | Reduced acute neurodegeneration, decreased cleaved caspase-3 expression, improved motor function and spatial memory. | [6] |

Key Experimental Protocols

Transient Focal Cerebral Ischemia (tMCAO) in Mice

This protocol is widely used to model ischemic stroke and assess the efficacy of neuroprotective agents like this compound.[4][7]

-

Animal Model : Adult C57BL/6 mice are anesthetized. The right middle cerebral artery (MCA) is occluded for 60-120 minutes using an intraluminal suture.[4][7] Reperfusion is initiated by withdrawing the suture. Regional cerebral blood flow (rCBF) is monitored to confirm successful occlusion and reperfusion.[4]

-

This compound Preparation and Administration : this compound is suspended in a vehicle solution, commonly 10% DMSO in normal saline or a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[3][4] A dose of 25 mg/kg is administered via intraperitoneal (i.p.) or intravenous (i.v.) injection at various time points (e.g., 30 minutes before ischemia or 2, 6, or 10 hours after) to determine the therapeutic window.[4][7]

-

Outcome Assessment :

-

Infarct Volume : 24-72 hours post-reperfusion, brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to quantify infarct size.[4]

-

Neurological Deficits : A standardized neurological scoring system is used to assess sensorimotor function.[4]

-

Mechanism Analysis : Brain tissue is used for gelatin zymography (to measure MMP-9 activity), Western blotting, and immunohistochemistry (to assess laminin degradation and neuronal apoptosis via TUNEL staining).[4]

-

Fluid Percussion Traumatic Brain Injury (TBI) in Rats

This model is used to study the contusive and diffuse components of brain injury.[6]

-

Animal Model : Adult male Sprague-Dawley rats are subjected to a fluid percussion injury of moderate severity (e.g., 2.1-2.2 atm).[6]

-

This compound Preparation and Administration : this compound (50 mg/kg) is dissolved in 10% DMSO and administered intraperitoneally at multiple time points post-injury (e.g., 30 minutes, 6 hours, and 12 hours) to target the acute phase of secondary injury.[6]

-

Outcome Assessment :

-

Behavioral Tests : Motor function is assessed using beam-balance/beam-walk tests (Days 1-5 post-TBI), and spatial learning/memory is evaluated with the Morris water maze (Days 11-15).[6]

-

Histopathology : Brain sections are analyzed at different time points. Fluoro-Jade staining is used to assess neurodegeneration (24h), immunofluorescence for cleaved caspase-3 to measure apoptosis (72h), and cresyl violet staining to quantify long-term neuronal loss (15 days).[6]

-

Conclusion and Future Directions

This compound is a highly selective, brain-penetrant MMP-9/MMP-2 inhibitor with compelling preclinical evidence supporting its role as a neuroprotective agent. Its multifaceted mechanism—preserving ECM integrity, reducing apoptosis, and mitigating neuroinflammation—makes it an attractive candidate for treating acute neurological injuries like ischemic stroke and TBI.[4][5] The dual role of MMPs, being detrimental in the acute phase but beneficial in later recovery and angiogenesis, suggests that therapeutic strategies should focus on early and potentially short-term inhibition.[9] Future research should aim to optimize dosing and treatment windows for various CNS conditions and advance this promising compound towards clinical evaluation.

References

- 1. Selective Gelatinase Inhibitor Neuroprotective Agents Cross the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A Highly Specific Inhibitor of Matrix Metalloproteinase-9 Rescues Laminin from Proteolysis and Neurons from Apoptosis in Transient Focal Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective Inhibition of Matrix Metalloproteinase-9 Attenuates Secondary Damage Resulting from Severe Traumatic Brain Injury | PLOS One [journals.plos.org]

- 6. MMP-9 Inhibitor this compound Attenuates Behavioral Impairments and Hippocampal Loss after Traumatic Brain Injury in Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MMP-9 inhibitor this compound improves neurological outcomes in ischemic stroke mice by modulation of astrocytic lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Matrix metalloproteinases as therapeutic targets for stroke - PMC [pmc.ncbi.nlm.nih.gov]

The chemical structure and properties of SB-3CT

An In-Depth Technical Guide to SB-3CT: A Selective Gelatinase Inhibitor

This guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental applications of this compound, a potent and selective inhibitor of matrix metalloproteinases (MMPs) -2 and -9. It is intended for researchers, scientists, and drug development professionals working in fields such as oncology, neuroscience, and inflammation.

Chemical Structure and Properties

This compound, with the chemical name 2-[[(4-phenoxyphenyl)sulfonyl]methyl]-thiirane, is a mechanism-based inhibitor characterized by a thiirane ring, which is crucial for its inhibitory activity.[1] Its chemical and physical properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | 2-[[(4-phenoxyphenyl)sulfonyl]methyl]-thiirane |

| Synonyms | Matrix Metalloproteinase-2/9 Inhibitor IV, MMP-2/MMP-9 Inhibitor IV |

| CAS Number | 292605-14-2 |

| Molecular Formula | C₁₅H₁₄O₃S₂ |

| Molecular Weight | 306.40 g/mol |

| Melting Point | 92-96°C |

| Appearance | Solid powder |

| SMILES | O=S(CC1SC1)(C2=CC=C(OC3=CC=CC=C3)C=C2)=O |

| InChI Key | LSONWRHLFZYHIN-UHFFFAOYSA-N |

| Solubility | DMSO: >25 mM, Ethanol: ~2 mg/mL |

Mechanism of Action

This compound is a selective, mechanism-based "suicide" inhibitor of gelatinases, primarily MMP-2 (gelatinase A) and MMP-9 (gelatinase B).[2] Unlike broad-spectrum MMP inhibitors that chelate the catalytic zinc ion, this compound's mechanism involves an irreversible, enzyme-catalyzed reaction.

The key steps are:

-

Initial Binding : this compound initially binds to the active site of the gelatinase.

-

Deprotonation : The glutamate residue in the enzyme's active site (Glu-404 in MMP-2) acts as a base, abstracting a proton from the methylene group positioned between the sulfone and the thiirane ring of this compound.[1][3]

-

Thiirane Ring Opening : This deprotonation initiates the opening of the strained three-membered thiirane ring.[1]

-

Covalent Adduct Formation : The ring-opening results in the formation of a thiolate, which then covalently binds to the catalytic zinc ion (Zn²⁺) in the active site, forming a stable zinc-thiolate species.[1][4] This effectively and irreversibly inactivates the enzyme.

This unique mechanism confers high selectivity for gelatinases over other MMPs.[2]

References

- 1. Selective inhibition of MMP-9 gene expression by mangiferin in PMA-stimulated human astroglioma cells: involvement of PI3K/Akt and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. biorxiv.org [biorxiv.org]

- 4. Small-molecule MMP2/MMP9 inhibitor this compound modulates tumor immune surveillance by regulating PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]

The Passage of SB-3CT Across the Blood-Brain Barrier: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-3CT, a potent and selective inhibitor of matrix metalloproteinases (MMPs) -2 and -9, has demonstrated significant therapeutic potential in various neurological disorders, including ischemic stroke and traumatic brain injury.[1][2][3] A critical factor underpinning its efficacy in the central nervous system (CNS) is its ability to traverse the highly restrictive blood-brain barrier (BBB). This technical guide provides an in-depth analysis of the mechanisms and quantitative measures of this compound's BBB penetration, supported by detailed experimental protocols and visual representations of the underlying biological pathways.

The BBB is a dynamic interface between the peripheral circulation and the CNS, meticulously regulating the passage of substances to maintain cerebral homeostasis. For a therapeutic agent to be effective against neurological diseases, it must efficiently cross this barrier to reach its target. This compound's successful transit into the brain parenchyma allows it to exert its neuroprotective effects by inhibiting MMP-9, an enzyme implicated in the breakdown of the BBB and subsequent neuronal damage.[4][5][6]

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₄O₃S₂ | [6] |

| Molecular Weight | 306.4 g/mol | [6][7] |

| Chemical Name | 2-[[(4-phenoxyphenyl)sulfonyl]methyl]-thiirane | [6] |

Quantitative Analysis of this compound Blood-Brain Barrier Permeability

In vivo studies in murine models have provided robust quantitative data demonstrating the significant penetration of this compound into the brain. The following tables summarize the key pharmacokinetic parameters from these studies.

Table 1: Pharmacokinetic Parameters of this compound in Plasma and Brain Following a Single Intraperitoneal (i.p.) Dose (25 mg/kg) in Mice

| Parameter | Plasma | Brain | Brain/Plasma Ratio |

| Cmax | 6.4 ± 0.3 µM | 5.0 ± 0.8 pmol/mg (~5.0 µM) | 0.78 |

| Tmax | 10 min | 10 min | - |

| AUC₀-∞ | 179 µM·min | 122 pmol·min/mg | 0.68 |

| t₁/₂ | 46 min | 46 min | - |

| (Data sourced from Gooyit et al., 2012) |

Table 2: Pharmacokinetic Parameters of this compound and its Metabolite (p-OH this compound) in Plasma and Brain Following Repeated Intraperitoneal (i.p.) Administration of this compound (25 mg/kg/day for 7 days) in Mice

| Compound | Compartment | Cmax | Tmax | AUC₀-₁₈₀ | t₁/₂ |

| This compound | Plasma | 1.1 ± 0.1 µM | 10 min | 43.1 ± 3.4 µM·min | 46 min |

| Brain | 0.49 ± 0.05 pmol/mg | 10 min | 27.2 ± 3.1 pmol·min/mg | 46 min | |

| p-OH this compound | Plasma | 0.12 ± 0.03 µM | 10 min | 5.8 ± 1.2 µM·min | 35 min |

| Brain | 0.14 ± 0.04 pmol/mg | 10 min | 9.0 ± 2.2 pmol·min/mg | 55 min | |

| (Data sourced from Hadass et al., 2013) |

These data clearly indicate that this compound is rapidly absorbed and readily distributes to the brain. The brain-to-plasma AUC ratio of 0.68 after a single dose signifies efficient BBB penetration.[1] Notably, brain levels of this compound remain above the inhibitory constant (Ki) for MMP-9 for a significant duration, suggesting that therapeutically relevant concentrations are achieved and maintained in the CNS.[1]

Experimental Protocols

In Vivo Pharmacokinetic Study

This protocol outlines the methodology for determining the pharmacokinetic profile of this compound in mice, as adapted from the methodologies described by Gooyit et al. (2012) and Hadass et al. (2013).

1. Animal Model and Drug Administration:

-

Species: Female C57BL/6 mice.

-

Drug Formulation: this compound is formulated as a solution or suspension. A common formulation is 10 mg/mL in a vehicle of 25% DMSO, 65% PEG-200, and 10% water.[1]

-

Administration: A single dose of 25 mg/kg is administered via intraperitoneal (i.p.) injection. For repeated dosing studies, this administration is performed daily for a specified period (e.g., 7 days).[2]

2. Sample Collection:

-

At predetermined time points (e.g., 10, 30, 60, 120, 180 minutes) post-injection, mice are anesthetized.

-

Blood is collected via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).

-

Plasma is separated by centrifugation.

-

Following blood collection, mice are transcardially perfused with saline to remove blood from the brain tissue.

-

The brain is then excised, weighed, and snap-frozen for later analysis.

3. Sample Preparation for UPLC-MS/MS Analysis:

-

Plasma: Proteins in plasma samples are precipitated by adding a threefold volume of ice-cold acetonitrile, followed by vortexing and centrifugation. The supernatant is collected for analysis.

-

Brain Tissue: Brain tissue is homogenized in a suitable buffer. Proteins are then precipitated using a similar method as for plasma. The supernatant is collected for analysis.[8]

4. UPLC-MS/MS Quantification:

-

An ultra-performance liquid chromatography system coupled with a tandem mass spectrometer (UPLC-MS/MS) is used for quantification.

-

Chromatography: Separation is achieved on a C18 column with a gradient mobile phase, typically consisting of water and acetonitrile with a modifier like formic acid.

-

Mass Spectrometry: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for sensitive and specific detection of this compound and its metabolites.[9][10][11] Specific parent-product ion transitions are monitored.

-

Quantification: A standard curve is generated using known concentrations of this compound to quantify the concentrations in the plasma and brain samples.

In Vitro Blood-Brain Barrier Permeability Assay (Transwell Model)

This representative protocol describes an in vitro method to assess the permeability of this compound across a cell-based BBB model.

1. Cell Culture and Model Assembly:

-

Brain microvascular endothelial cells (e.g., bEnd.3 or hCMEC/D3) are cultured to confluence on the apical side of a porous Transwell insert.[7][12][13]

-

Astrocytes and pericytes can be co-cultured on the basolateral side of the insert or in the bottom of the well to create a more physiologically relevant model.[14][15]

2. Barrier Integrity Assessment:

-

The integrity of the endothelial cell monolayer is assessed by measuring the transendothelial electrical resistance (TEER) using a voltmeter.

-

The permeability of a fluorescently labeled, non-permeable marker (e.g., Lucifer Yellow or FITC-dextran) is also measured to confirm barrier tightness.[14]

3. Permeability Assay:

-

This compound is added to the apical (luminal) chamber of the Transwell insert at a known concentration.

-

At various time points, samples are collected from the basolateral (abluminal) chamber.

-

The concentration of this compound in the basolateral samples is quantified using UPLC-MS/MS.

4. Calculation of Apparent Permeability Coefficient (Papp):

-

The Papp value is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

-

dQ/dt is the rate of this compound appearance in the basolateral chamber.

-

A is the surface area of the Transwell membrane.

-

C₀ is the initial concentration of this compound in the apical chamber.

-

Visualizing the Mechanism and Workflow

Signaling Pathway of MMP-9 Mediated BBB Disruption and this compound Intervention

In neurological insults such as stroke or TBI, inflammatory stimuli lead to the upregulation and activation of MMP-9. Activated MMP-9 degrades components of the basal lamina and tight junction proteins, compromising the integrity of the BBB. This leads to increased permeability, edema, and neuronal apoptosis. This compound acts as a mechanism-based inhibitor, binding to the active site of MMP-9 and preventing this cascade of detrimental events.

Caption: Signaling pathway of MMP-9 in BBB breakdown and the inhibitory action of this compound.

Experimental Workflow for In Vivo Pharmacokinetic Analysis of this compound

The following diagram illustrates the key steps involved in determining the brain and plasma concentrations of this compound in an animal model.

References

- 1. Matrix metalloproteinase-9 activity and a downregulated Hedgehog pathway impair blood-brain barrier function in an in vitro model of CNS tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Matrix metalloproteinases in the brain and blood–brain barrier: Versatile breakers and makers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Implications of MMP9 for Blood Brain Barrier Disruption and Hemorrhagic Transformation Following Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An MMP-9 exclusive neutralizing antibody attenuates blood-brain barrier breakdown in mice with stroke and reduces stroke patient-derived MMP-9 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An in vitro Blood-brain Barrier Model to Study the Penetration of Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantification of Small Molecule Drugs in Biological Tissue Sections by Imaging Mass Spectrometry Using Surrogate Tissue-Based Calibration Standards - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Predicting Drug Concentration‐Time Profiles in Multiple CNS Compartments Using a Comprehensive Physiologically‐Based Pharmacokinetic Model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of a Region-Specific Physiologically Based Pharmacokinetic Brain Model to Assess Hippocampus and Frontal Cortex Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. A Novel Transwell Blood Brain Barrier Model Using Primary Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

SB-3CT: A Technical Guide to its Impact on Extracellular Matrix Remodeling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted role of SB-3CT, a potent and selective inhibitor of matrix metalloproteinases (MMPs) -2 and -9, in the intricate process of extracellular matrix (ECM) remodeling. This document provides a comprehensive overview of its mechanism of action, quantitative effects on ECM components, detailed experimental protocols, and the signaling pathways it modulates.

Introduction to this compound: A Selective Gelatinase Inhibitor

This compound is a synthetic, thiirane-based, mechanism-based inhibitor that exhibits high selectivity for gelatinase A (MMP-2) and gelatinase B (MMP-9).[1][2] These zinc-dependent endopeptidases play a crucial role in the degradation of type IV collagen, a major component of basement membranes, as well as other ECM proteins like elastin and fibronectin.[3][4][5] Upregulation of MMP-2 and MMP-9 is implicated in various pathological processes, including tumor invasion, metastasis, angiogenesis, and inflammation.[6][7] this compound's unique mechanism of action involves the enzyme-catalyzed opening of its thiirane ring, leading to the formation of a stable, high-affinity complex with the catalytic zinc ion in the active site of MMP-2 and MMP-9.[3] This irreversible inhibition makes this compound a valuable tool for studying the roles of these specific MMPs and a potential therapeutic agent.

Quantitative Data on this compound Activity

The inhibitory potency of this compound against MMPs is a critical parameter for its application in research and drug development. The following tables summarize the key quantitative data from various studies.

| Parameter | MMP-2 | MMP-9 | Reference |

| K_i_ (nM) | 13.9 | 600 | [6] |

| 28 | 400 | [8] | |

| 23 ± 6 (S-enantiomer) | - | [3] | |

| 24 ± 6 (R-enantiomer) | - | [3] | |

| IC_50_ (nM) | - | Predicted in the nmol/L range | [9][10] |

Table 1: Inhibitory Constants of this compound against MMP-2 and MMP-9. K_i_ (inhibition constant) and IC_50_ (half-maximal inhibitory concentration) values demonstrate the high potency of this compound for MMP-2 and MMP-9.

| MMP Target | K_i_ (µM) | Reference |

| MMP-1 | 206 | |

| MMP-3 | 15 | |

| MMP-7 | 96 |

Table 2: Selectivity Profile of this compound against other MMPs. The significantly higher K_i_ values for other MMPs highlight the selectivity of this compound for gelatinases.

Impact on Extracellular Matrix Remodeling

This compound's primary impact on ECM remodeling stems from its potent inhibition of MMP-2 and MMP-9, thereby preventing the degradation of key ECM components.

Inhibition of Collagen Degradation

Protection of Elastin and Fibronectin

Elastin, another vital ECM protein providing elasticity to tissues, is also a substrate for MMP-2 and MMP-9.[4][12][13] The degradation of elastin by these MMPs contributes to the loss of tissue integrity in various diseases. By inhibiting gelatinases, this compound can mitigate elastin degradation. Similarly, fibronectin, a glycoprotein that plays a crucial role in cell adhesion and migration, can be cleaved by MMPs.[5] this compound's inhibitory action on MMP-2 and MMP-9 would also protect fibronectin from proteolysis, thereby maintaining normal cell-matrix interactions.

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effects of this compound on ECM remodeling.

In Situ Zymography for Gelatinase Activity

This technique allows for the visualization and localization of gelatinolytic activity directly within tissue sections.

Protocol:

-

Tissue Preparation: Obtain frozen tissue sections (e.g., from tumor xenografts).

-

Substrate Incubation: Overlay the sections with a solution containing a quenched fluorescent gelatin substrate (e.g., DQ™-gelatin).

-

Incubation: Incubate the slides in a humidified chamber at 37°C to allow for enzymatic activity.

-

Visualization: Cleavage of the substrate by gelatinases results in a fluorescent signal that can be visualized using fluorescence microscopy.

-

Inhibition Control: To confirm the specificity of the signal, parallel sections can be incubated with this compound (e.g., 50 mg/kg i.p. for in vivo studies) or a broad-spectrum MMP inhibitor.[14] A significant reduction in fluorescence intensity in the presence of the inhibitor indicates specific gelatinase activity.

Matrigel Invasion Assay

This assay is widely used to assess the invasive potential of cancer cells in vitro.

Protocol:

-

Chamber Preparation: Coat the upper surface of a transwell insert (typically with an 8 µm pore size membrane) with a layer of Matrigel, a reconstituted basement membrane extract.

-

Cell Seeding: Seed cancer cells in serum-free medium onto the Matrigel-coated insert.

-

Chemoattractant: Add a chemoattractant (e.g., medium containing fetal bovine serum) to the lower chamber.

-

Treatment: Treat the cells with different concentrations of this compound (e.g., 25 µM) in the upper chamber.[1]

-

Incubation: Incubate the plate at 37°C for a sufficient period (e.g., 24-48 hours) to allow for cell invasion.

-

Quantification: After incubation, remove the non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface of the membrane. The number of invaded cells can be quantified by counting under a microscope.[15]

In Vivo Tumor Growth and ECM Analysis in Animal Models

Animal models, such as subcutaneous xenografts in immunodeficient mice, are crucial for evaluating the in vivo efficacy of this compound.

Protocol:

-

Tumor Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^5 B16F10 melanoma cells) into the flank of mice.[1]

-

Treatment: Once tumors reach a palpable size, administer this compound via intraperitoneal (i.p.) injection at a specified dose and schedule (e.g., 10 mg/kg daily or 50 mg/kg every other day).[1][6]

-

Tumor Growth Monitoring: Measure tumor volume regularly using calipers.

-

ECM Analysis: At the end of the study, excise the tumors and analyze the ECM composition. This can be done through:

-

Immunohistochemistry: To visualize the localization and abundance of ECM proteins like collagen IV, laminin, and fibronectin.

-

Western Blotting: To quantify the levels of these ECM proteins in tumor lysates.[2]

-

In Situ Zymography: To assess the level of gelatinase activity within the tumor microenvironment as described above.

-

Signaling Pathways Modulated by this compound

This compound exerts its effects not only by directly inhibiting MMPs but also by modulating intracellular signaling pathways that regulate ECM remodeling and other cellular processes.

Downregulation of the PI3K/Akt Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell growth, proliferation, and survival.[16][17][18] Studies have shown that this compound treatment leads to the downregulation of the PI3K/Akt pathway.[1] This inhibition is significant as the PI3K/Akt pathway is often hyperactivated in cancer and contributes to tumor progression. By downregulating this pathway, this compound can indirectly inhibit processes that drive ECM remodeling and cell invasion.

Caption: this compound inhibits the PI3K/Akt signaling pathway.

Modulation of the MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and survival.[19] Inhibition of the ERK pathway has been shown to reduce MMP-9 upregulation.[20] While the direct inhibitory effect of this compound on ERK phosphorylation needs further elucidation, its role as an MMP-9 inhibitor suggests an indirect influence on this pathway's downstream effects related to ECM remodeling.

Caption: this compound indirectly affects the MAPK/ERK pathway by inhibiting its downstream target, MMP-9.

Potential Influence on NF-κB Signaling

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation and immune responses, and its activation can be inhibited by some MMP inhibitors.[21] While direct evidence of this compound's effect on NF-κB is not extensively detailed in the provided search results, the interplay between MMPs and inflammatory signaling suggests a potential modulatory role for this compound in this pathway, which warrants further investigation.

Experimental and Logical Workflows

The following diagrams illustrate the logical flow of experiments to investigate the impact of this compound.

Caption: In vitro experimental workflow to assess this compound's effect on cancer cell invasion.

Caption: In vivo experimental workflow to evaluate the anti-tumor and ECM-modulating effects of this compound.

Conclusion

This compound is a powerful and selective tool for investigating the roles of MMP-2 and MMP-9 in extracellular matrix remodeling. Its ability to prevent the degradation of key ECM components like type IV collagen and elastin, coupled with its modulation of critical signaling pathways such as PI3K/Akt, underscores its potential as a therapeutic agent in diseases characterized by aberrant ECM turnover. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and drug development professionals working to further elucidate the complex mechanisms of ECM remodeling and to develop novel therapeutic strategies.

References

- 1. Small-molecule MMP2/MMP9 inhibitor this compound modulates tumor immune surveillance by regulating PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Highly Specific Inhibitor of Matrix Metalloproteinase-9 Rescues Laminin from Proteolysis and Neurons from Apoptosis in Transient Focal Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. QM/MM Studies of the Matrix Metalloproteinase 2 (MMP2) Inhibition Mechanism of (S)-SB-3CT and its Oxirane Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Elastin Degradation and Vascular Smooth Muscle Cell Phenotype Change Precede Cell Loss and Arterial Medial Calcification in a Uremic Mouse Model of Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Comparative Study of Fibronectin Cleavage by MMP-1, -3, -13, and -14 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. caymanchem.com [caymanchem.com]

- 9. wjgnet.com [wjgnet.com]

- 10. Gelatin degradation assay reveals MMP-9 inhibitors and function of O-glycosylated domain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Elastin degradation by matrix metalloproteinases. Cleavage site specificity and mechanisms of elastolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 18. Inhibition of the PI3K-Akt signaling pathway reduces tumor necrosis factor-alpha production in response to titanium particles in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. STAT3 and ERK Signaling Pathways Are Implicated in the Invasion Activity by Oncostatin M through Induction of Matrix Metalloproteinases 2 and 9 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Essential role for ERK mitogen-activated protein kinase in matrix metalloproteinase-9 regulation in rat cortical astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Investigating the Anticancer Activity of SB-3CT: A Technical Guide

Abstract